N-tert-butyl-3-methoxypyrrolidine-1-carboxamide

Cancer Biology Cytotoxicity Pyrrolidine Carboxamide

N-tert-Butyl-3-methoxypyrrolidine-1-carboxamide (CAS 1700023-35-3) is a synthetic pyrrolidine derivative featuring a tert-butyl carboxamide at the 1-position and a methoxy substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₉NO₂ with a molecular weight of 200.28 g/mol.

Molecular Formula C10H20N2O2
Molecular Weight 200.282
CAS No. 1700023-35-3
Cat. No. B2394559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-tert-butyl-3-methoxypyrrolidine-1-carboxamide
CAS1700023-35-3
Molecular FormulaC10H20N2O2
Molecular Weight200.282
Structural Identifiers
SMILESCC(C)(C)NC(=O)N1CCC(C1)OC
InChIInChI=1S/C10H20N2O2/c1-10(2,3)11-9(13)12-6-5-8(7-12)14-4/h8H,5-7H2,1-4H3,(H,11,13)
InChIKeyPSWFAPITIZMGSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-tert-Butyl-3-methoxypyrrolidine-1-carboxamide (CAS 1700023-35-3): Procurement-Grade Structural and Functional Overview


N-tert-Butyl-3-methoxypyrrolidine-1-carboxamide (CAS 1700023-35-3) is a synthetic pyrrolidine derivative featuring a tert-butyl carboxamide at the 1-position and a methoxy substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₉NO₂ with a molecular weight of 200.28 g/mol . The compound belongs to the class of pyrrolidine carboxamides, which have been computationally and experimentally explored as scaffolds for enoyl-acyl carrier protein reductase (InhA) inhibitors in Mycobacterium tuberculosis [1]. Unlike simpler 3-substituted pyrrolidines, the combination of a hydrogen-bond-donating carboxamide and a methoxy group provides a distinctive pharmacophoric profile.

1
Pyrrolidine carboxamide scaffold for InhA inhibitor studies. Reported pharmacophoric alignment with M. tuberculosis enoyl-ACP reductase via validated QSAR models.
2
Distinctive hydrogen-bond donor capacity. Carboxamide group enables target-engagement interactions not possible with ester analogs.
3
N-tert-butyl motif supports metabolic stability research. Bulky substituent may reduce hydrolytic cleavage, relevant for in vitro ADME screening.

Why N-tert-Butyl-3-methoxypyrrolidine-1-carboxamide Cannot Be Replaced by Common Pyrrolidine Analogs


Generic substitution within the pyrrolidine-1-carboxamide family is unreliable because subtle changes to the N-alkyl or 3-alkoxy substituents profoundly alter hydrogen-bonding capacity, lipophilicity, and metabolic stability. For example, replacing the tert-butyl group with a smaller alkyl chain (e.g., methyl) reduces steric shielding of the carboxamide, accelerating hepatic clearance. Similarly, swapping the 3-methoxy for a hydroxyl introduces a polar hydrogen-bond donor, dramatically changing logD and off-target binding profiles. Computational SAR models for pyrrolidine carboxamides as InhA inhibitors confirm that activity is highly sensitive to these substituent patterns, with QSAR models showing strong correlation between computed binding enthalpy and experimental IC₅₀ (R² = 0.94) [1]. Consequently, procurement of the exact N-tert-butyl-3-methoxy substitution pattern is essential for reproducing published biological outcomes.

N-tert-butyl-3-methoxy
N-methyl-3-methoxy
Smaller alkyl group may reduce steric shielding of the carboxamide, potentially accelerating hepatic clearance and altering metabolic stability.
3-methoxy substituent
3-hydroxy substituent
Introduction of a polar H-bond donor dramatically shifts logD and off-target binding profiles, invalidating SAR models based on methoxy derivatives.
Carboxamide (-CONH-)
Carboxylate ester (-COO-)
Loss of hydrogen-bond donor eliminates key interaction with InhA Tyr158, rendering the compound unsuitable for enzyme inhibition studies.

Quantitative Differentiation Evidence for N-tert-Butyl-3-methoxypyrrolidine-1-carboxamide


Antiproliferative Activity in Human Cancer Cell Lines: Target Compound vs. In-Class Comparator

In a cell-based antiproliferation screen, N-tert-butyl-3-methoxypyrrolidine-1-carboxamide demonstrated moderate cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines with IC₅₀ values of 10.5 µM, 8.2 µM, and 7.4 µM, respectively . These values indicate that the compound is measurably less potent than the closely related pyrrolidine-1-carboxamide analog N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, which exhibits an InhA IC₅₀ of 89 nM [1]. However, the target compound's simpler structure may offer advantages in synthetic tractability and scaffold diversification.

Antiproliferative comparison
Reported
A549: 10.5 µM; HeLa: 8.2 µM; B16F10: 7.4 µM. Comparator (different assay) exhibits InhA IC₅₀ 89 nM — not directly comparable.
Supports cytotoxicity endpoint review for pyrrolidine scaffold benchmarking.
Assay conditions not fully specified; potencies refer to distinct target endpoints.
Cancer Biology Cytotoxicity Pyrrolidine Carboxamide

Predicted InhA Inhibition: Class-Level QSAR Model Validation

A validated 3D-QSAR (CoMFA) model for pyrrolidine carboxamides as Mycobacterium tuberculosis InhA inhibitors yielded cross-validated (q² = 0.626) and non-cross-validated (r² = 0.953) correlation coefficients, with a predictive r²_pred of 0.880 [1]. While the target compound was not explicitly listed among the training set, the model's contour maps indicate that a methoxy group at the 3-position and a bulky N-alkyl group (e.g., tert-butyl) are favorable for activity. De novo-designed analogs featuring these motifs showed predicted activities superior to known inhibitors, suggesting that N-tert-butyl-3-methoxypyrrolidine-1-carboxamide aligns well with activity-enhancing structural features.

CoMFA QSAR prediction
Class-level inference
Model q²=0.626, r²=0.953, r²_pred=0.880. Target compound aligns with favorable steric/electrostatic contours for InhA.
Class-level model suggests substitution pattern may support InhA activity.
Compound not in training set; prediction requires experimental confirmation.
Tuberculosis Drug Discovery Enoyl-ACP Reductase QSAR

Structural Differentiation from tert-Butyl 3-Methoxypyrrolidine-1-carboxylate: Hydrogen-Bonding Capacity

The target compound's carboxamide group (-CONH-tBu) provides a hydrogen-bond donor (N-H) that is absent in the structurally analogous tert-butyl 3-methoxypyrrolidine-1-carboxylate (-COO-tBu) . This functional group difference is critical in biological contexts: carboxamides can engage in dual hydrogen-bonding interactions with target proteins, whereas the ester analog can only accept hydrogen bonds. In the context of InhA inhibition, the carboxamide N-H has been computationally shown to interact with the active-site Tyr158 residue, an interaction not possible for the ester analog [1].

H-bond donor identity
Class-level inference
Carboxamide: 1 H-bond donor, 1 acceptor. Ester analog (carboxylate): 0 donors, 2 acceptors.
Hydrogen-bond donation capability may influence target engagement.
Structural comparison only; experimental binding data not available.
Medicinal Chemistry Isosteric Replacement Hydrogen Bonding

Predicted Physicochemical and Pharmacokinetic Differentiation from N-Methyl Analog

Computational predictions using standard drug-likeness models indicate that the N-tert-butyl group significantly increases lipophilicity and metabolic stability compared to an N-methyl analog [1]. Calculated logP for the target compound is approximately 2.1, versus ~0.8 for N-methyl-3-methoxypyrrolidine-1-carboxamide. The bulky tert-butyl group also provides steric shielding of the carboxamide from hydrolytic enzymes, a feature exploited in protease inhibitor design. While no direct experimental microsomal stability data are available for the target compound, the class-level trend is well-established: N-tert-butyl amides consistently exhibit longer half-lives in human liver microsomes compared to N-methyl or N-unsubstituted analogs [2].

ADME differentiation
Class-level inference
Predicted logP ≈ 2.1 (Δ +1.3 vs N-methyl analog). N-tert-butyl provides steric shielding of amide.
Higher lipophilicity may support metabolic stability research.
In silico prediction; no direct microsomal stability data for target compound.
ADME Lipophilicity Metabolic Stability

Optimized Research and Industrial Application Scenarios for N-tert-Butyl-3-methoxypyrrolidine-1-carboxamide


Anticancer Lead Optimization: Cytotoxicity-Driven Scaffold Exploration

Based on preliminary cytotoxicity data against A549, HeLa, and B16F10 cell lines (IC₅₀ range 7.4–10.5 µM), N-tert-butyl-3-methoxypyrrolidine-1-carboxamide serves as a suitable starting scaffold for medicinal chemistry campaigns targeting solid tumors. Its micromolar potency, while modest, is typical of early-stage hits and provides a synthetically accessible core for systematic SAR studies. Researchers can use the compound to explore the impact of modifying the 3-alkoxy and N-alkyl substituents on antiproliferative activity. supports this by showing that pyrrolidine carboxamides can be optimized for improved cellular activity.

Antitubercular Drug Discovery: InhA-Targeted Fragment-Based Screening

Computational evidence from validated CoMFA models indicates that the compound's 3-methoxy and N-tert-butyl substituents align with favorable steric/electrostatic fields for InhA inhibition. Thus, the compound is a rational choice as a fragment or scaffold for developing new tuberculosis therapeutics. It can be used in biochemical InhA inhibition assays to validate the QSAR predictions and as a starting point for structure-based design, as outlined in [1]. Procurement of this specific substitution pattern is critical to test the hypothesis that simultaneous occupation of the hydrophobic pocket and hydrogen-bonding interaction with Tyr158 enhances potency.

Chemical Biology Tool for Investigating Carboxamide vs. Ester Bioisosterism

The compound's carboxamide group provides a unique hydrogen-bond donor absent in the analogous tert-butyl 3-methoxypyrrolidine-1-carboxylate. Therefore, it can be used as a matched molecular pair to probe the functional consequences of carboxamide-to-ester substitution in target engagement assays. Studies could involve comparing target binding affinities, cellular permeability, and metabolic stability between the two analogs to establish the role of the N-H donor in biological recognition, following the principles discussed in [2].

Pharmacokinetic Optimization: Leveraging the N-tert-Butyl Motif for Metabolic Stability

Given the established class-level effects of N-tert-butyl groups on amide bond stability, this compound is well-suited as a positive control in microsomal stability assays when comparing a series of N-alkyl pyrrolidine carboxamides. Its predicted higher logP and steric shielding should translate to longer half-lives relative to N-methyl or N-unsubstituted analogs, as supported by the general principles described in [3]. This makes it a valuable reference compound in ADME screening cascades.

Application
Selection Property
Validation Focus
Cancer cell-model scaffold studies
Micromolar cytotoxicity benchmark across multiple cell lines
Cell-viability endpoint review and SAR diversification
InhA-targeted pathway studies
Predicted InhA pharmacophore alignment (methoxy/tert-butyl)
Biochemical InhA inhibition assay validation and structure-based design
Carboxamide–ester bioisosterism probe
Hydrogen-bond donor presence vs. ester analog
Target-engagement comparison and matched molecular pair analysis
Microsomal stability screening
N-tert-butyl steric shielding of amide bond
Metabolic stability ranking in human liver microsome context
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